molecular formula C7H6BrN3O2 B12906408 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione CAS No. 53854-20-9

6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B12906408
CAS No.: 53854-20-9
M. Wt: 244.05 g/mol
InChI Key: GHWYLWNKFROQNN-UHFFFAOYSA-N
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Description

6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine-2,5-diones with different substituents, while substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with DNA replication, or disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the bromine atom and the methyl group can enhance its potential as a lead compound in drug discovery and development .

Properties

CAS No.

53854-20-9

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

6-bromo-7-methyl-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione

InChI

InChI=1S/C7H6BrN3O2/c1-3-5(8)6(13)11-2-4(12)10-7(11)9-3/h2H2,1H3,(H,9,10,12)

InChI Key

GHWYLWNKFROQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CC(=O)NC2=N1)Br

Origin of Product

United States

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